

A Comparative Analysis of CJC-1295 Clinical Trial Outcomes

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of clinical trial results for CJC-1295, a synthetic analogue of Growth Hormone Releasing Hormone (GHRH). It aims to offer a comprehensive overview of its performance, supported by experimental data, and contrasts it with other GHRH analogues like Sermorelin and the Growth Hormone Releasing Peptide (GHRP), Ipamorelin.

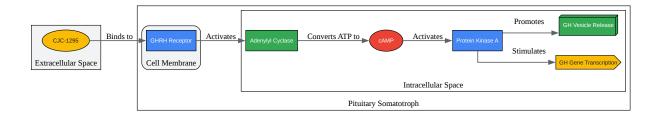
Mechanism of Action

CJC-1295 acts as a long-acting GHRH analogue. It binds to the GHRH receptors in the anterior pituitary gland, stimulating the synthesis and pulsatile release of endogenous growth hormone (GH). This, in turn, leads to an increase in the production of Insulin-like Growth Factor-1 (IGF-1) from the liver. The primary distinction of the most studied form of CJC-1295 is its conjugation with a Drug Affinity Complex (DAC), which allows it to bind to albumin in the bloodstream, significantly extending its half-life and duration of action. A version without DAC, also known as Modified GRF (1-29), has a much shorter half-life.

Signaling Pathway of GHRH Analogues

The binding of a GHRH analogue like CJC-1295 to its receptor on somatotropic cells in the pituitary gland initiates a downstream signaling cascade. This process primarily involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which ultimately stimulates the transcription of the GH gene and the exocytosis of GH-containing vesicles.





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GHRH Analogue Signaling Pathway

Quantitative Data Presentation

The following tables summarize the key quantitative findings from clinical trials involving CJC-1295 and its alternatives.

Table 1: Pharmacokinetic and Pharmacodynamic Profile of GHRH Analogues



Parameter	CJC-1295 with DAC	CJC-1295 without DAC (Mod GRF 1- 29)	Sermorelin	lpamorelin
Half-life	5.8 - 8.1 days[1] [2]	~30 minutes[3]	10-20 minutes	~2 hours[2]
Frequency of Dosing	Once to twice weekly[4]	Daily to multiple times per day[3]	Daily to multiple times per day	Daily to multiple times per day[5]
GH Increase	2 to 10-fold for ≥6 days[1][2]	Pulsatile increase	Pulsatile increase	Pulsatile increase
IGF-1 Increase	1.5 to 3-fold for 9-11 days[1][2]	Noted increase, but less sustained than DAC version	Modest increase, dependent on dosing frequency	Minimal to no significant increase reported in some human studies[6]
Pulsatility of GH Release	Preserved[7]	Mimics natural pulsatility[3]	Mimics natural pulsatility	Mimics natural pulsatility

Table 2: Key Clinical Trial Results on GH and IGF-1 Levels



Study Population	Intervention	Key Findings on GH Levels	Key Findings on IGF-1 Levels	Reference
Healthy Adults (21-61 years)	Single subcutaneous injection of CJC- 1295 with DAC (ascending doses)	Dose-dependent increase in mean plasma GH concentrations by 2 to 10-fold for 6 days or more.[1][2]	Dose-dependent increase in mean plasma IGF-1 concentrations by 1.5 to 3-fold for 9 to 11 days. [1][2]	Teichman et al., 2006
Healthy Men (20- 40 years)	Single injection of CJC-1295 with DAC (60 or 90 µg/kg)	Mean GH secretion increased by 46% with preserved pulsatility. Basal GH levels increased 7.5- fold.[7][8]	Mean IGF-1 levels increased by 45%.[7]	Ionescu & Frohman, 2006
Elderly Men and Women	Sermorelin (twice daily injections)	Significant increases in 12- hour mean GH levels.[9]	Significant increase in IGF-1 levels.[9]	Corpas et al., 1992
Men on Testosterone Therapy	Sermorelin + GHRP-2 + GHRP-6 (100 mcg of each, 3x daily)	-	Baseline IGF-1 of 159.5 ng/mL increased to 239.0 ng/mL.[10]	Sigalos et al., 2017
Healthy Male Volunteers	Ipamorelin (intravenous infusion)	Dose-dependent stimulation of GH release.	Not reported in this study.	Gobburu et al., 1999[2]

Experimental Protocols



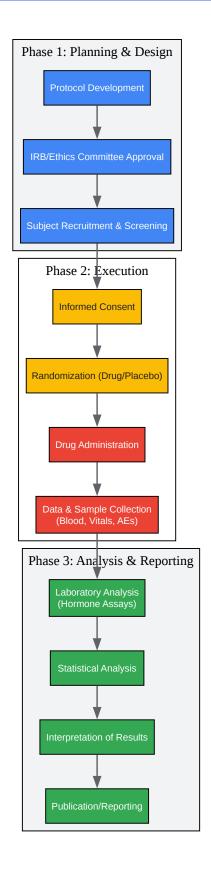
Teichman et al., 2006: Study of CJC-1295 with DAC

- Study Design: Two randomized, placebo-controlled, double-blind, ascending dose trials.[2]
- Participants: Healthy men and women aged 21-61 years.[2]
- Intervention:
 - Study 1: Single subcutaneous injections of CJC-1295 or placebo in four ascending doses.
 - Study 2: Two or three weekly or biweekly subcutaneous doses of CJC-1295 or placebo.
- Methodology for Hormone Measurement:
 - GH Measurement: Serum GH levels were measured using a double-antibody radioimmunoassay (RIA).[2]
 - IGF-1 Measurement: Serum IGF-1 levels were also measured by RIA after an acid-ethanol extraction procedure.[2]
 - Pharmacokinetic Analysis: Plasma concentrations of CJC-1295 were determined using a validated immunoradiometric assay.[2]
- Outcome Measures: Peak concentrations and area under the curve for GH and IGF-1.
 Standard pharmacokinetic parameters for CJC-1295.[2]
- Safety Assessments: Serial clinical evaluations (vital signs, adverse events, physical examinations) and laboratory safety assessments (serum chemistry, hematology, and urinalysis).[2]

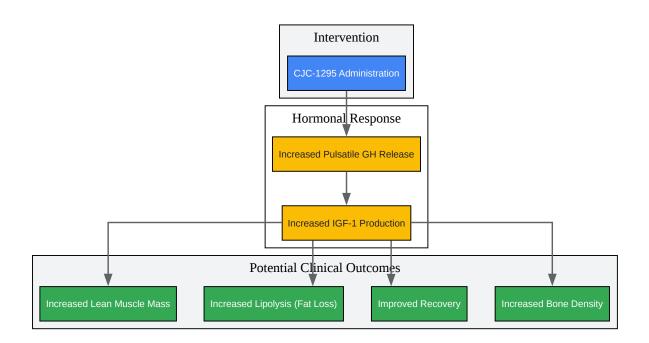
General Clinical Trial Workflow

The following diagram illustrates a typical workflow for a clinical trial investigating a GHRH analogue.









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